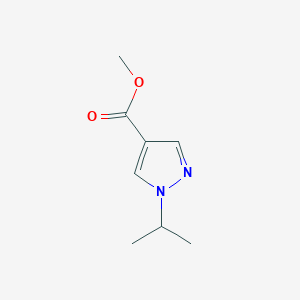
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound with the empirical formula C3H6N4 . It is a solid substance and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can be represented by the SMILES stringCc1n[nH]c(N)n1 . The InChI key for this compound is FJRZOOICEHBAED-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride include its molecular weight of 98.11 , and it is a solid substance . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthetic Methodologies and Characterization
Synthesis and Characterisation : The synthesis and characterization of triazole derivatives, including their NMR calculations and crystal structures, have been a significant focus. For example, derivatives of 3-methyl-1H-1,2,4-triazole have been synthesized, showcasing methods for producing triazole compounds with potential utility in various domains (Almeida et al., 2022). These synthetic strategies enable the creation of compounds for further biological or chemical property investigation.
Microwave-Assisted Synthesis : The development of microwave-assisted synthetic routes for triazole derivatives represents a modern approach to efficiently producing these compounds. This method has been applied to generate 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the versatility and efficiency of microwave irradiation in organic synthesis (Tan, Lim, & Dolzhenko, 2017).
Biological Applications
- Antimicrobial Activities : The search for new antimicrobial agents has led to the investigation of triazole derivatives. Some synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial properties, revealing moderate to good activity against a range of microorganisms. This research indicates the potential of triazole compounds as bases for developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Properties and Applications
N-Substituted Pyrrolidine Derivatives : The creation of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the integration of triazole structures into complex molecules with potential biological or material applications. Such derivatives have been synthesized, expanding the chemical space of triazole-containing compounds (Prasad et al., 2021).
Structural and Properties Investigation : Detailed studies on the acetylation of triazole derivatives have provided insights into their chemical behavior, structural characteristics, and potential modifications for further applications. Such research underscores the importance of chemical modification in tailoring the properties of triazole compounds for specific uses (Dzygiel et al., 2004).
properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOYXDEBJGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | |
CAS RN |
1354953-35-7 | |
| Record name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)




